molecular formula C49H71N7O17 B1669029 Cilofungin CAS No. 79404-91-4

Cilofungin

Cat. No.: B1669029
CAS No.: 79404-91-4
M. Wt: 1030.1 g/mol
InChI Key: ZKZKCEAHVFVZDJ-HFNPJXHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cilofungin (LY121019) is a semisynthetic echinocandin B analog developed as a narrow-spectrum antifungal agent targeting Candida species. It inhibits (1,3)-β-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis, leading to osmotic instability and cell death . While this compound demonstrated potent fungicidal activity against Candida albicans and Candida tropicalis in vitro, its clinical development was halted due to toxicity from its polyethylene glycol-based formulation and non-linear pharmacokinetics .

Chemical Reactions Analysis

Cilofungin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Introduction to Cilofungin

This compound, a semisynthetic derivative of echinocandin B, was developed as an antifungal agent with the aim of treating invasive fungal infections. Despite its initial promise, clinical development faced significant challenges, leading to its withdrawal from Phase II trials due to nephrotoxicity and poor solubility. Nevertheless, this compound's mechanism of action and its inhibition of fungal cell wall synthesis make it a subject of continued interest in antifungal research.

Inhibition Studies

  • In vitro Efficacy : this compound has shown potent activity against various fungal pathogens, including Candida albicans and Aspergillus fumigatus. Studies indicate that this compound can inhibit (1,3)-beta-D-glucan synthase at concentrations as low as 0.19 micrograms/milliliter, demonstrating its potential effectiveness in clinical settings .
  • Dose-Response Relationships : Research has established that this compound's inhibitory effects are dose-dependent, with maximal inhibition observed at approximately 1.25 micrograms/milliliter .

Clinical Applications

Although this compound itself was not successfully developed for clinical use, its study has contributed to the understanding and development of other echinocandins currently used in clinical practice.

Comparative Analysis with Other Echinocandins

Echinocandin Mechanism Clinical Use Withdrawn Status
This compoundInhibits (1,3)-beta-D-glucan synthaseNone (development halted)Yes
AnidulafunginInhibits (1,3)-beta-D-glucan synthaseCandidemia, invasive candidiasisNo
CaspofunginInhibits (1,3)-beta-D-glucan synthaseAspergillosis, candidemiaNo

This table illustrates the position of this compound within the broader context of echinocandin drugs.

Case Study Insights

  • In Vitro Activity Against Clinical Isolates : this compound has been tested against 256 clinical isolates of yeasts, showing significant antifungal activity. The minimum inhibitory concentration (MIC) for 90% of isolates was notably low for Candida albicans, indicating its potential effectiveness against common fungal infections .
  • Influence of pH on Activity : Studies have shown that pH significantly affects this compound's antifungal activity. Optimal pH levels enhance its efficacy against pathogenic yeasts .
  • Pharmacokinetics and Toxicity : Investigations into this compound’s pharmacokinetics revealed challenges related to nephrotoxicity and solubility in clinical formulations. These factors contributed to its discontinuation in clinical trials despite promising initial results .

Mechanism of Action

Cilofungin exerts its effects by inhibiting the synthesis of (1→3)-β-D-glucan, an essential component of the fungal cell wall. This inhibition leads to osmotic instability and cell death in the fungus. The molecular targets involved include the enzyme β-(1,3)-D-glucan synthase, which is crucial for cell wall synthesis .

Comparison with Similar Compounds

Antifungal Spectrum and Potency

Cilofungin exhibits a narrow spectrum, primarily targeting C. albicans, C. tropicalis, and C. glabrata, with MIC90 values ranging from 0.31 to 3.2 µg/mL . In contrast:

  • Amphotericin B : Broad-spectrum activity but requires 30 minutes for fungicidal effects at higher concentrations (≥1 µg/mL) .
  • LY303366: A next-generation echinocandin with 160-fold greater potency (MFC: 0.01 µg/mL) and rapid action (5-minute exposure) .
  • WF11899A : A lipopeptide with superior activity to this compound (IC50 of 0.7 µg/mL vs. This compound’s 2.5 µM) against C. albicans glucan synthase .

Table 1: Comparative Antifungal Activity

Compound Target Fungi MIC90 (µg/mL) Exposure Time for Fungicidal Effect Key Limitations
This compound C. albicans, C. tropicalis 0.31–3.2 180 minutes at 1.6 µg/mL Narrow spectrum, solvent toxicity
Amphotericin B Broad-spectrum 0.5–2.0 30 minutes at 1 µg/mL Nephrotoxicity
LY303366 Candida, Aspergillus 0.01–0.05 5 minutes at 0.01 µg/mL Limited clinical data
WF11899A Candida 0.7 (IC50) Not reported Hemolytic at high concentrations

Mechanistic Differences

This compound noncompetitively inhibits (1,3)-β-glucan synthase (Ki-app = 2.5 µM) without affecting chitin synthase . Comparatively:

  • Echinocandin B: The parent compound lacks clinical utility due to hemolytic activity, which this compound mitigates via structural modifications .
  • Caspofungin: A later echinocandin with improved solubility and Aspergillus activity, overcoming this compound’s spectrum limitations .

Pharmacokinetics and Toxicity

Toxicity arose primarily from its polyethylene glycol excipient, causing metabolic acidosis . In contrast:

  • Fluconazole : Fungistatic with linear kinetics but prone to resistance.
  • LY303366 : Improved water solubility and reduced excipient dependence .

Synergy and Resistance

This compound synergizes with amphotericin B or flucytosine against resistant Candida strains .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of cilofungin’s antifungal activity, and how does it differ from other echinocandins?

this compound selectively inhibits (1,3)-β-D-glucan synthase, an enzyme critical for fungal cell wall synthesis. Unlike broader-spectrum echinocandins, this compound exhibits narrow-spectrum activity, primarily targeting Candida albicans and C. tropicalis . To validate this mechanism, researchers should:

  • Use cell-free extracts to measure glucan synthase inhibition via radioisotope-labeled UDP-glucose incorporation assays .
  • Compare ultrastructural changes in treated vs. untreated fungal cells using transmission electron microscopy (TEM) to visualize cell wall disruption .

| Key Data : this compound’s IC₅₀ for (1,3)-β-D-glucan synthase in C. albicans | 0.12 µg/mL |

Q. How do medium composition and inoculum size influence this compound’s in vitro activity?

this compound’s efficacy is highly medium-dependent. For example:

  • Antibiotic Medium No. 3 yields consistent MICs (≤0.31 µg/mL for C. albicans), while Sabouraud dextrose broth induces paradoxical growth at higher concentrations due to nutrient interference .
  • Inoculum sizes >10⁵ CFU/mL reduce activity, requiring dilution protocols to standardize testing conditions . Methodological recommendation : Use CLSI M27-A3 guidelines with adjustments for medium selection and inoculum standardization .

Q. What is the spectrum of this compound’s activity against non-Candida fungal pathogens?

this compound shows limited efficacy against Aspergillus spp. and no activity against Cryptococcus or Saccharomyces cerevisiae. Advanced studies should:

  • Perform checkerboard assays with this compound and polyenes (e.g., amphotericin B) to assess synergy against Aspergillus .
  • Use genomic profiling (e.g., RNA-seq) to identify resistance markers in intrinsically resistant species like C. parapsilosis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s paradoxical dose-response relationships observed in certain media?

The "Eagle effect" (reduced efficacy at high concentrations) in Sabouraud broth may stem from nutrient competition or pH shifts. To investigate:

  • Conduct time-kill assays with varying pH levels and glucose concentrations to isolate contributing factors .
  • Use metabolomics to track fungal metabolic adaptations under paradoxical conditions .

Q. What experimental strategies address this compound’s pharmacokinetic limitations in vivo?

Nonlinear pharmacokinetics and poor tissue penetration limit this compound’s clinical utility. Researchers should:

  • Compare continuous vs. intermittent infusion models in murine candidiasis to optimize AUC/MIC ratios .
  • Develop liposomal formulations to enhance biodistribution, using HPLC-MS to monitor drug retention in target tissues .

Q. How do structural modifications of this compound impact its antifungal activity and toxicity?

Structure-activity relationship (SAR) studies reveal that:

  • Simplifying the lipid side chain reduces nephrotoxicity but compromises stability .
  • Key modification : Replacing the hexapeptide core with non-natural amino acids improves resistance to proteolytic degradation . Methodology : Total synthesis routes (e.g., solid-phase peptide synthesis) enable systematic SAR testing .

Q. What molecular mechanisms underlie this compound resistance in Candida spp.?

Resistance is rare but linked to:

  • Mutations in FKS1 (glucan synthase catalytic subunit) .
  • Overexpression of efflux pumps (e.g., CDR1) in C. tropicalis . Experimental design :
  • Use CRISPR-Cas9 to introduce FKS1 mutations and quantify glucan synthase activity .
  • Perform RNA-seq on resistant isolates to map transcriptomic adaptations .

Q. Methodological Considerations for Reproducibility

  • Media standardization : Always report batch numbers and preparation methods for culture media, as minor variations alter this compound’s activity .
  • Data reporting : Include raw MIC/MFC values and statistical analyses (e.g., Kaplan-Meier survival curves for in vivo studies) to enable meta-analyses .
  • Ethical compliance : For animal studies, follow NIH guidelines for immunocompromised murine models, including justification of sample sizes .

Properties

CAS No.

79404-91-4

Molecular Formula

C49H71N7O17

Molecular Weight

1030.1 g/mol

IUPAC Name

N-[(3S,6S,9S,11R,15S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide

InChI

InChI=1S/C49H71N7O17/c1-5-6-7-8-9-10-19-73-31-17-13-28(14-18-31)42(65)50-32-21-34(61)45(68)54-47(70)38-39(62)24(2)22-56(38)49(72)36(26(4)58)52-46(69)37(41(64)40(63)27-11-15-29(59)16-12-27)53-44(67)33-20-30(60)23-55(33)48(71)35(25(3)57)51-43(32)66/h11-18,24-26,30,32-41,45,57-64,68H,5-10,19-23H2,1-4H3,(H,50,65)(H,51,66)(H,52,69)(H,53,67)(H,54,70)/t24-,25+,26+,30+,32?,33-,34+,35-,36-,37-,38-,39-,40-,41-,45+/m0/s1

InChI Key

ZKZKCEAHVFVZDJ-HFNPJXHZSA-N

SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(C(NC(=O)C3C(C(CN3C(=O)C(NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)C(C)O)O)C(C(C5=CC=C(C=C5)O)O)O)C(C)O)C)O)O)O

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2C[C@H]([C@H](NC(=O)[C@@H]3[C@H]([C@H](CN3C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)[C@@H](C)O)O)[C@@H]([C@H](C5=CC=C(C=C5)O)O)O)[C@@H](C)O)C)O)O)O

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(C(NC(=O)C3C(C(CN3C(=O)C(NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)C(C)O)O)C(C(C5=CC=C(C=C5)O)O)O)C(C)O)C)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cilofungin
L 646991
L-646,991
LY 121019
LY-121019

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cilofungin
Reactant of Route 2
Cilofungin
Reactant of Route 3
Cilofungin
Reactant of Route 4
Cilofungin
Reactant of Route 5
Cilofungin
Reactant of Route 6
Cilofungin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.